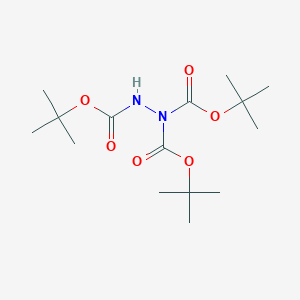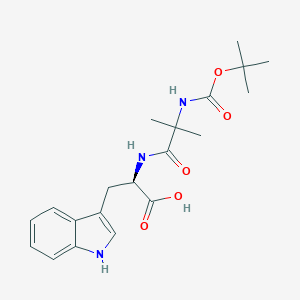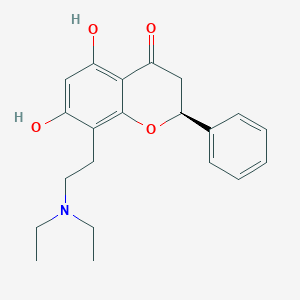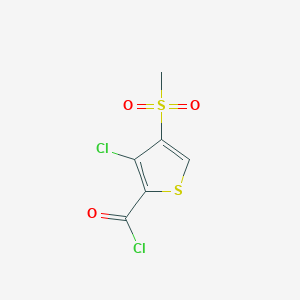
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride (3-CMTCC) is an organic compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields. It is a colorless liquid with a molecular weight of 204.55 g/mol and a boiling point of 115°C. 3-CMTCC is a highly reactive compound that can be used in synthesis reactions to create a variety of products. It has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-CMTCC has been studied for its potential applications in biochemistry, physiology, and other scientific fields.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including “3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride”, have been reported to possess a wide range of therapeutic properties. They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Anti-Inflammatory Applications
These compounds have been found to have anti-inflammatory properties. This makes them potentially useful in the development of new drugs for treating inflammatory diseases .
Anti-Psychotic Applications
Thiophene derivatives have also been reported to have anti-psychotic properties. This suggests potential applications in the treatment of various psychiatric disorders .
Anti-Arrhythmic Applications
The anti-arrhythmic properties of these compounds could make them useful in the development of drugs for treating heart rhythm disorders .
Anti-Anxiety Applications
Thiophene derivatives have been found to have anti-anxiety effects, suggesting potential applications in the treatment of anxiety disorders .
Anti-Fungal Applications
These compounds have been reported to have anti-fungal properties, which could make them useful in the development of new anti-fungal drugs .
Antioxidant Applications
Thiophene derivatives have been found to have antioxidant properties. This suggests potential applications in the prevention of oxidative stress-related diseases .
Anti-Cancer Applications
These compounds have been reported to have anti-cancer properties. This suggests potential applications in the development of new drugs for treating various types of cancer .
properties
IUPAC Name |
3-chloro-4-methylsulfonylthiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPNDZHWWJGGSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC(=C1Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370936 |
Source


|
| Record name | 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |
CAS RN |
175201-87-3 |
Source


|
| Record name | 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-87-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

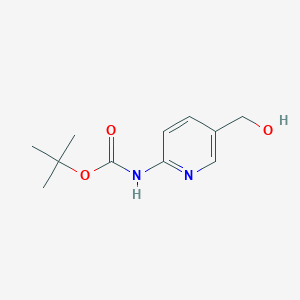
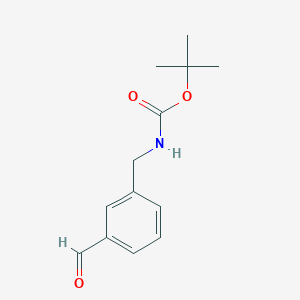
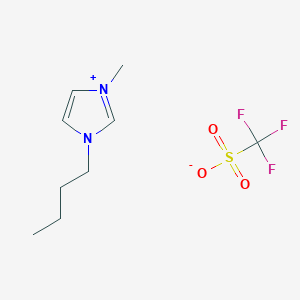
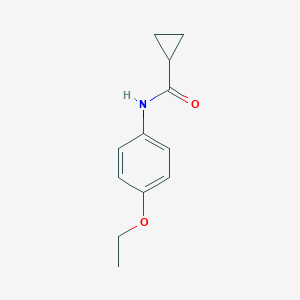
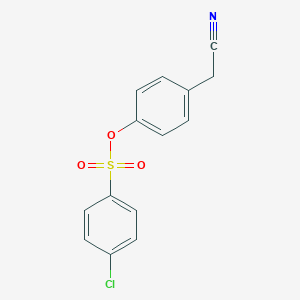
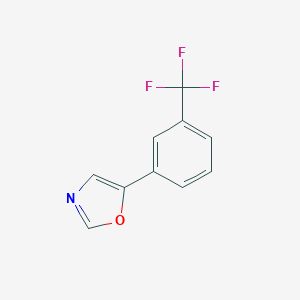
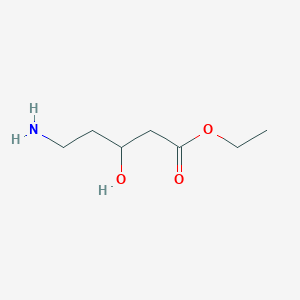

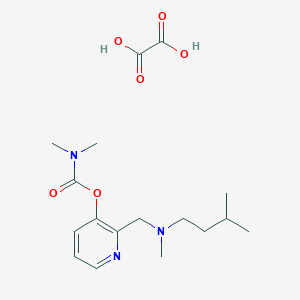
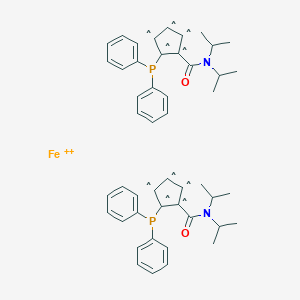
![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)
